molecular formula C11H12N2O2S2 B14447685 Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester CAS No. 79340-34-4

Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester

Cat. No.: B14447685
CAS No.: 79340-34-4
M. Wt: 268.4 g/mol
InChI Key: PGRPOFUVKVPIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂S₂ and a molecular weight of 268.355 g/mol . This compound is known for its unique structure, which includes a benzoylamino group, a methylthio group, and an S-methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester typically involves the reaction of benzoyl chloride with methylthioacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-ethyl ester
  • Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-propyl ester
  • Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-butyl ester

Uniqueness

Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio group, in particular, plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications .

Properties

79340-34-4

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

S-methyl (NZ)-N-[benzamido(methylsulfanyl)methylidene]carbamothioate

InChI

InChI=1S/C11H12N2O2S2/c1-16-10(13-11(15)17-2)12-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,14,15)

InChI Key

PGRPOFUVKVPIIM-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\C(=O)SC)/NC(=O)C1=CC=CC=C1

Canonical SMILES

CSC(=NC(=O)SC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.